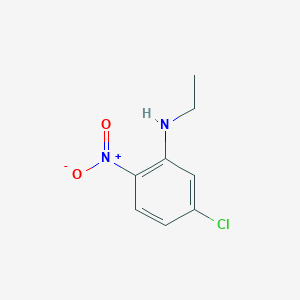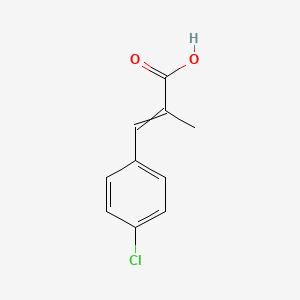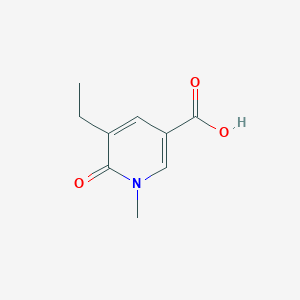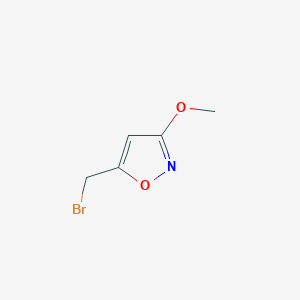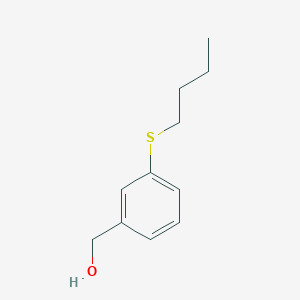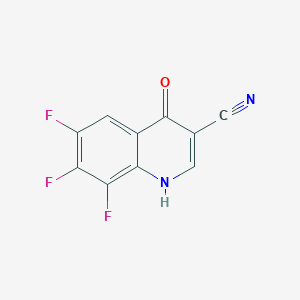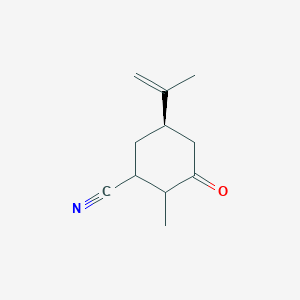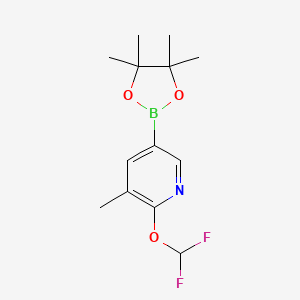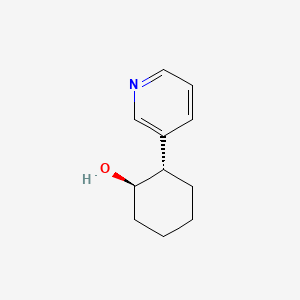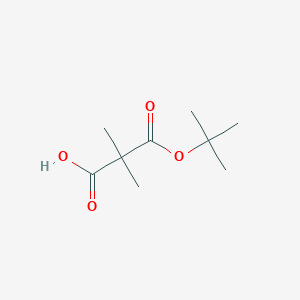
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid
描述
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid, also known as TBOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft in the brain. TBOA has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid works by inhibiting the activity of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft in the brain. Glutamate is a key neurotransmitter that plays a crucial role in the function of the nervous system. However, excess glutamate can be toxic to neurons, leading to cell death and neurological damage. By inhibiting the activity of glutamate transporters, 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid increases the concentration of glutamate in the synaptic cleft, which can lead to increased neuronal activity and excitotoxicity.
生化和生理效应
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid has been shown to have a number of biochemical and physiological effects, including reducing the uptake of glutamate by astrocytes, increasing the release of glutamate from neurons, and increasing the activity of NMDA receptors. These effects can lead to increased neuronal activity and excitotoxicity, which can contribute to the development of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid in lab experiments is its potency and specificity as a glutamate transporter inhibitor. It has been shown to be highly effective in inhibiting glutamate transporters, and its effects are reversible, allowing for precise control of glutamate levels in the synaptic cleft. However, one limitation of using 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid is its potential toxicity at high concentrations, which can lead to non-specific effects on neuronal function.
未来方向
There are a number of future directions for research on 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid and its role in neurological disorders. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could lead to more effective treatments for epilepsy, stroke, and neurodegenerative diseases. Another area of interest is the study of the long-term effects of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid on neuronal function and survival, which could help to better understand the mechanisms underlying neurological disorders. Finally, the development of new animal models that accurately mimic human neurological disorders could help to improve the translation of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid research into clinical applications.
科学研究应用
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to be effective in reducing epileptic seizures in animal models, suggesting that glutamate transporters may play a key role in the development of epilepsy. 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid has also been used to study the role of glutamate transporters in stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2,3)13-7(12)9(4,5)6(10)11/h1-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXONLSMRNDAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



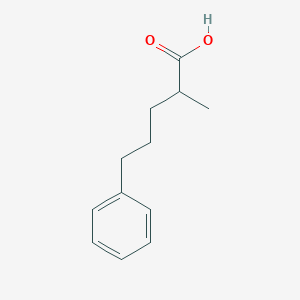
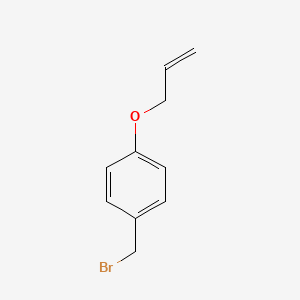

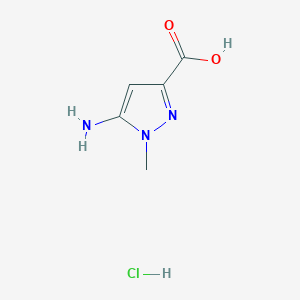
![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B3378563.png)
